2-(Diethylamino)-2'-phenethyloxyacetanilide hydrochloride
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Overview
Description
2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group, a phenethyloxy group, and an acetanilide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-(diethylamino)ethyl chloride with phenethyl alcohol to form 2-(diethylamino)-2’-phenethyloxyethane. This intermediate is then reacted with acetanilide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetanilide derivatives.
Scientific Research Applications
2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride has a wide range of applications in scientific research:
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride involves its interaction with specific molecular targets. The diethylamino group is known to interact with various receptors and enzymes, modulating their activity. The phenethyloxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The acetanilide moiety contributes to the compound’s overall stability and bioactivity. Together, these structural features enable the compound to exert its effects through multiple pathways, including inhibition of specific enzymes and modulation of receptor activity.
Comparison with Similar Compounds
2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride can be compared with other similar compounds, such as:
Lidocaine: Both compounds share a similar diethylamino group, but lidocaine has a different overall structure and is primarily used as a local anesthetic.
Procainamide: Similar in structure but used as an antiarrhythmic agent.
Bupivacaine: Another local anesthetic with a similar diethylamino group but different pharmacological properties.
The uniqueness of 2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride lies in its combination of structural features, which confer a distinct set of chemical and biological properties, making it suitable for a wide range of applications.
Properties
CAS No. |
64058-76-0 |
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Molecular Formula |
C20H27ClN2O2 |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
diethyl-[2-oxo-2-[2-(2-phenylethoxy)anilino]ethyl]azanium;chloride |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-3-22(4-2)16-20(23)21-18-12-8-9-13-19(18)24-15-14-17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3,(H,21,23);1H |
InChI Key |
SNSMSPBUTBUKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(=O)NC1=CC=CC=C1OCCC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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